Cas no 2172549-75-4 (1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol)

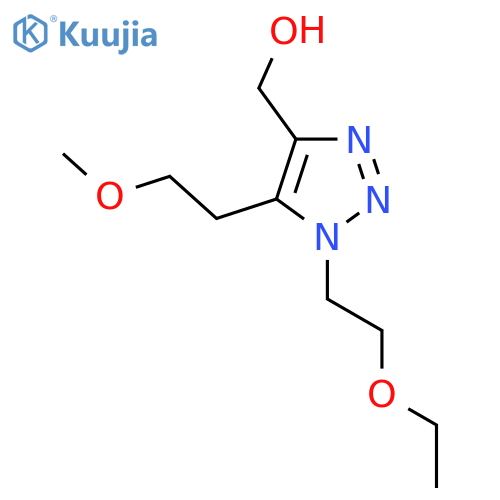

2172549-75-4 structure

商品名:1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol

1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol

- [1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

- EN300-1593596

- 2172549-75-4

-

- インチ: 1S/C10H19N3O3/c1-3-16-7-5-13-10(4-6-15-2)9(8-14)11-12-13/h14H,3-8H2,1-2H3

- InChIKey: PQFOQWSYHVXFEU-UHFFFAOYSA-N

- ほほえんだ: O(CC)CCN1C(=C(CO)N=N1)CCOC

計算された属性

- せいみつぶんしりょう: 229.14264148g/mol

- どういたいしつりょう: 229.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 8

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 69.4Ų

1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593596-0.25g |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 0.25g |

$1341.0 | 2023-06-04 | ||

| Enamine | EN300-1593596-1.0g |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 1g |

$1458.0 | 2023-06-04 | ||

| Enamine | EN300-1593596-5.0g |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 5g |

$4226.0 | 2023-06-04 | ||

| Enamine | EN300-1593596-250mg |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 250mg |

$1341.0 | 2023-09-23 | ||

| Enamine | EN300-1593596-500mg |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 500mg |

$1399.0 | 2023-09-23 | ||

| Enamine | EN300-1593596-100mg |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 100mg |

$1283.0 | 2023-09-23 | ||

| Enamine | EN300-1593596-10000mg |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 10000mg |

$6266.0 | 2023-09-23 | ||

| Enamine | EN300-1593596-50mg |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 50mg |

$1224.0 | 2023-09-23 | ||

| Enamine | EN300-1593596-1000mg |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 1000mg |

$1458.0 | 2023-09-23 | ||

| Enamine | EN300-1593596-0.1g |

[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |

2172549-75-4 | 0.1g |

$1283.0 | 2023-06-04 |

1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2172549-75-4 (1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2039-76-1(3-Acetylphenanthrene)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 249916-07-2(Borreriagenin)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量